molecular formula C9H7Cl2N B8029799 4-Chloroisoquinoline hydrochloride

4-Chloroisoquinoline hydrochloride

Cat. No.: B8029799
M. Wt: 200.06 g/mol
InChI Key: LEKQDVNFULDXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloroisoquinoline hydrochloride is an organic compound with the molecular formula C9H6ClN·HCl. It is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their significant roles in various chemical and pharmaceutical applications due to their unique structural properties .

Preparation Methods

The synthesis of 4-Chloroisoquinoline hydrochloride typically involves the chlorination of isoquinoline. One common method includes the reaction of isoquinoline with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity. Industrial production methods may involve similar chlorination reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

4-Chloroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-6H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKQDVNFULDXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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